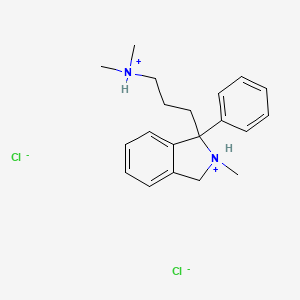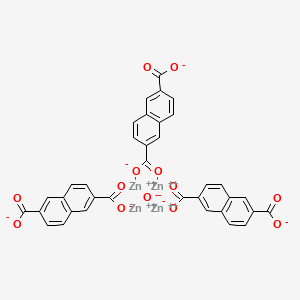
tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) is a metal-organic framework (MOF) compound. MOFs are unique materials characterized by their porous structures, which consist of metal ions or clusters coordinated to organic ligands. This particular compound involves zinc ions coordinated with naphthalene-2,6-dicarboxylate and oxygen anions, forming a three-dimensional network.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) typically involves solvothermal methods. The reaction is carried out by dissolving zinc salts (e.g., zinc nitrate) and naphthalene-2,6-dicarboxylic acid in a solvent such as dimethylformamide (DMF). The mixture is then heated in a sealed vessel at elevated temperatures (usually between 100-200°C) for several hours to days, allowing the formation of the MOF structure .
Industrial Production Methods
Industrial production of this compound would likely follow similar solvothermal methods but on a larger scale. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) can undergo various chemical reactions, including:
Oxidation and Reduction: The zinc centers can participate in redox reactions, altering the oxidation state of the metal ions.
Substitution: Ligands within the MOF can be substituted with other functional groups, modifying the properties of the material.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as amines or halides under mild conditions .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of zinc oxide, while substitution reactions can yield functionalized MOFs with tailored properties .
Applications De Recherche Scientifique
Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) exerts its effects involves the interaction of its metal centers and organic ligands with target molecules. The zinc ions can coordinate with various substrates, facilitating catalytic reactions. The porous structure allows for the encapsulation and release of guest molecules, making it effective in applications like drug delivery and gas storage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium naphthalene-2,6-dicarboxylate: Similar structure but with magnesium ions instead of zinc.
Calcium naphthalene-2,6-dicarboxylate: Uses calcium ions, offering different chemical properties and reactivity.
Uniqueness
Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) is unique due to its specific coordination environment and the presence of zinc ions, which provide distinct catalytic and adsorption properties compared to other metal-organic frameworks .
Propriétés
Formule moléculaire |
C36H18O13Zn4 |
|---|---|
Poids moléculaire |
920.0 g/mol |
Nom IUPAC |
tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) |
InChI |
InChI=1S/3C12H8O4.O.4Zn/c3*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;;;;;/h3*1-6H,(H,13,14)(H,15,16);;;;;/q;;;-2;4*+2/p-6 |
Clé InChI |
VHDGTRCKVSQBKA-UHFFFAOYSA-H |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


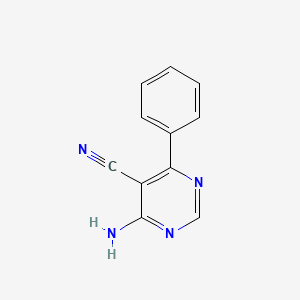
![(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15342167.png)
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)

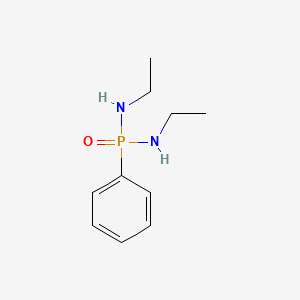
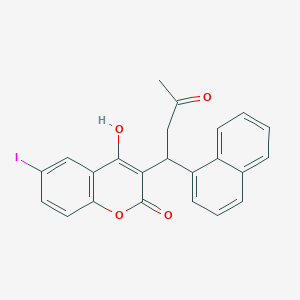
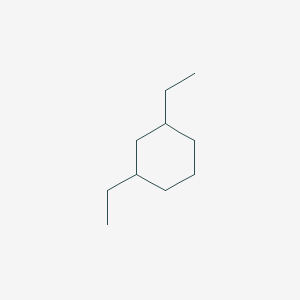
![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)

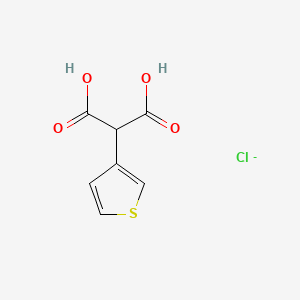
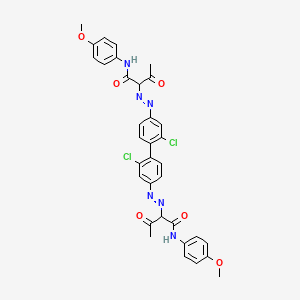
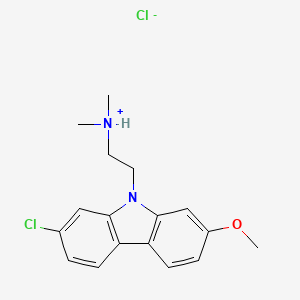
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)
